Product packaging for Glycerylstearatecitrate(Cat. No.:CAS No. 39175-72-9)

Glycerylstearatecitrate

Cat. No.: B3264441
CAS No.: 39175-72-9
M. Wt: 549.7 g/mol
InChI Key: BIHMAMDQIBRUNC-UHFFFAOYSA-M
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Description

Contextualization within Modern Emulsifier Chemistry

In modern emulsifier chemistry, Glyceryl Stearate (B1226849) Citrate (B86180) is recognized as a versatile and highly effective agent for creating and stabilizing oil-in-water (O/W) emulsions. ues.rs.baweleda.is It is classified as an anionic emulsifier due to the presence of the citrate group, which imparts a negative charge to the molecule in aqueous solutions. ues.rs.ba This characteristic contributes to its excellent emulsifying and stabilizing properties, allowing for the formation of stable and finely dispersed emulsions. ues.rs.batiiips.com

The functionality of Glyceryl Stearate Citrate as an emulsifier is attributed to its molecular structure, which combines a lipophilic stearic acid moiety with a hydrophilic glycerin and an even more hydrophilic citric acid moiety. This amphiphilic nature allows it to adsorb at the oil-water interface, reducing the interfacial tension and preventing the coalescence of oil droplets. tiiips.comtiiips.com

Historical Trajectory and Evolution of Research on Lipid-Derived Esters

The use of emulsifying agents dates back to ancient times, with early examples including beeswax, utilized by the Greek physician Galen in skin lotions, and egg yolk, which contains the phospholipid lecithin, for food applications. emulsifiers.org The scientific understanding and development of lipid-derived esters for emulsification, however, is a more recent advancement.

A significant milestone in the 19th century was the synthesis of the first mono- and diglycerides by French chemist Marcelin Berthelot in 1853. emulsifiers.org This marked the beginning of the intentional chemical modification of lipids to create functional ingredients. The invention of margarine in 1869 further propelled the industrial use of emulsifiers. emulsifiers.org

The 20th century witnessed a surge in research and development of synthetic emulsifiers. In 1917, Einar Viggo Schou invented the first commercial food emulsifier, "Palsgaard Emulsion Oil," which provided manufacturers with a new level of consistency and understanding of the chemical processes involved in emulsification. palsgaard.com The commercial application of mono- and diglycerides, initially synthesized in the previous century, was realized in the 1930s, first in margarine and later in other food products. emulsifiers.org

The latter half of the 20th century saw the development and large-scale production of a wider variety of synthetic emulsifiers. emulsifiers.org This period of innovation paved the way for the creation of more complex and multifunctional esters like Glyceryl Stearate Citrate. The evolution of analytical techniques, such as gas chromatography, was instrumental in advancing the study of fatty acids and their ester derivatives. aocs.org This deeper understanding of lipid chemistry has enabled the design of emulsifiers with specific properties, leading to the development of sophisticated compounds like Glyceryl Stearate Citrate that offer enhanced performance and sustainability.

Significance of Glyceryl Stearate Citrate in Sustainable Chemical Design

Glyceryl Stearate Citrate holds considerable significance in the field of sustainable chemical design, primarily due to its favorable environmental profile and its origins from renewable resources. ues.rs.ba The compound is synthesized from vegetable-derived raw materials, including glycerin, stearic acid (often sourced from vegetable oils), and citric acid. tiiips.comtiiips.com This reliance on plant-based feedstocks aligns with the principles of green chemistry, which advocate for the use of renewable rather than depleting resources.

A key aspect of its sustainability is its biodegradability. ues.rs.ba Unlike some synthetic emulsifiers that can persist in the environment, Glyceryl Stearate Citrate is readily broken down by microorganisms, minimizing its ecological impact. ues.rs.baycarohskitchen.blog This characteristic is increasingly important as regulatory frameworks and consumer preferences shift towards more environmentally benign products.

The synthesis process of Glyceryl Stearate Citrate, which involves esterification, is also a well-established and relatively efficient chemical transformation. tiiips.com The growing emphasis on green chemistry is driving research into even more sustainable synthesis methods, such as enzymatic catalysis, which could further enhance the green credentials of lipid-derived esters.

Overview of Key Academic Research Domains

Glyceryl Stearate Citrate is the subject of academic research across several scientific disciplines, owing to its versatile physicochemical properties. Key research domains include:

Cosmetic Science: A primary area of investigation is its application in cosmetic formulations. Research focuses on its ability to form stable, aesthetically pleasing emulsions with a light, non-greasy feel. ues.rs.ba Studies have demonstrated its capacity to improve the texture of cosmetic products while providing emollient and skin-hydrating properties. unless-cosmetics.com Its mildness and suitability for sensitive skin also make it a subject of interest in the development of dermo-compatible cosmetic products. ues.rs.ba

Novel Drug Delivery Systems: In pharmaceutical sciences, Glyceryl Stearate Citrate is being explored for its potential in advanced drug delivery systems. It is investigated as a component of self-emulsifying drug delivery systems (SEDDS), which can enhance the oral bioavailability of poorly water-soluble drugs. researchgate.net Research has also shown its utility in forming liquid crystal emulsions, which can act as a delivery vehicle for active substances with controlled release properties. researchgate.net Furthermore, it is studied as a lipid component in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are promising colloidal systems for drug targeting. nih.gov

Polymer and Materials Science: Glyceryl Stearate Citrate is being investigated in combination with polymers to create novel nanostructured materials. For instance, it has been used to form nanoscopic polymer-lipid (lipomer) hybrid nanoparticles by complexing with double hydrophilic hyperbranched copolymers. mdpi.comnih.govsemanticscholar.org These studies explore the self-assembly and physicochemical properties of these hybrid systems, which could have applications in areas such as controlled release and the development of "smart" materials. mdpi.comnih.govsemanticscholar.org

Food Technology: While the primary focus of recent research appears to be in cosmetics and pharmaceuticals, the fundamental properties of Glyceryl Stearate Citrate as an emulsifier also make it relevant to food technology. Research in this area investigates its role in the structure and stability of food emulsions. For example, studies have examined how it can influence the in vitro digestion behavior of oil-in-water emulsions, with potential implications for the controlled release of nutrients. tiiips.comtiiips.com

Data Tables

Table 1: Physicochemical Properties of Glyceryl Stearate Citrate

PropertyValue
Appearance White to off-white powder/flakes
Chemical Formula C₂₇H₄₈O₁₀
HLB Value Approximately 12
Melting Point 58-64 °C
Solubility Oil-soluble, dispersible in hot water

Source: tiiips.comspecialchem.com

Table 2: Key Research Findings on Glyceryl Stearate Citrate

Research DomainKey Findings
Cosmetic Science Forms stable oil-in-water emulsions with a desirable sensory profile. ues.rs.ba
Improves skin hydration and texture. unless-cosmetics.com
Drug Delivery Can be used to formulate self-emulsifying drug delivery systems (SEDDS). researchgate.net
Component of liquid crystal emulsions for controlled release. researchgate.net
Materials Science Forms hybrid polymer-lipid nanoparticles (lipomers). mdpi.comnih.govsemanticscholar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H49O11- B3264441 Glycerylstearatecitrate CAS No. 39175-72-9

Properties

IUPAC Name

2-(2,3-dihydroxypropyl)octadecanoate;2-hydroxypropane-1,2,3-tricarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O4.C6H8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21(24)25)17-20(23)18-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h19-20,22-23H,2-18H2,1H3,(H,24,25);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHMAMDQIBRUNC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(CC(CO)O)C(=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H49O11-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications

Elucidation of Synthesis Pathways for Glyceryl Stearate (B1226849) Citrate (B86180)

Glyceryl Stearate Citrate (GSC) is a complex monoester of citric acid with glyceryl monostearate. atamanchemicals.comincidecoder.com Its synthesis is primarily achieved through esterification, a fundamental reaction in organic chemistry. ues.rs.baues.rs.ba There are two main pathways for its production: a two-step process involving the initial creation of glyceryl stearate followed by a subsequent reaction with citric acid, or a one-step process where glycerol (B35011), stearic acid, and citric acid are reacted together. ues.rs.bafao.orgfao.org

The core of GSC synthesis is the esterification reaction, which forms an ester bond and releases water as a byproduct. youtube.com The primary reaction involves the esterification of glyceryl stearate with citric acid. ues.rs.baues.rs.ba Glyceryl stearate itself is produced by reacting glycerin with stearic acid. atamanchemicals.commakingcosmetics.comatamanchemicals.com This process can be achieved through direct esterification or a glycerolysis reaction between triglycerides and glycerol. atamanchemicals.comwordpress.com

Alternatively, GSC can be synthesized by the direct esterification of glycerol with both citric acid and edible fatty acids, predominantly stearic acid. fao.orgfao.org The final product is technically a combination of glycerin mono-/distearates and citric acid esters from mono- and diglycerides. atamanchemicals.commakingcosmetics.commakingcosmetics.comci.guide

The precursor feedstocks for GSC are sourced from renewable, vegetable-based materials, aligning with trends in green chemistry. ues.rs.baues.rs.baci.guide This ensures the compound is biodegradable and derived from sustainable sources. ues.rs.baues.rs.ba

Table 1: Precursor Feedstocks for Glyceryl Stearate Citrate Synthesis

Precursor Compound Chemical Formula Typical Raw Material Source
Glycerol (Glycerin) C₃H₈O₃ Vegetable oils (Palm, Soy, Canola), Sugarcane, Corn makingcosmetics.comatamanchemicals.comcosmeticsinfo.org
Stearic Acid C₁₈H₃₆O₂ Vegetable and animal fats and oils (Soy, Palm Kernel, Olives) atamanchemicals.commakingcosmetics.comatamanchemicals.com
Citric Acid C₆H₈O₇ Sugarcane, Sugar beet, Corn youtube.commakingcosmetics.com

The efficiency and selectivity of the esterification process are heavily influenced by catalysis and reaction conditions. Both chemical and enzymatic catalysts are employed in the synthesis of GSC and its precursors.

Chemical Catalysis: Traditional synthesis often involves high temperatures, typically ranging from 100°C to 140°C, and can be facilitated by the use of a solvent like acetic acid. google.com In this process, the water formed during the esterification is removed by distillation along with the acetic acid to drive the reaction equilibrium toward the product. google.com In other methods, a base catalyst such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) may be used at even higher temperatures (220-260°C) to facilitate the reaction. googleapis.com

Enzymatic Catalysis: A greener and more selective approach involves the use of biocatalysts, specifically lipases. elsevierpure.comresearchgate.net Immobilized lipases, such as Candida antarctica Lipase (B570770) B (commercially known as Novozym 435), are highly effective in catalyzing the esterification of citric acid and monoacylglycerols. researchgate.net This enzymatic pathway operates under milder conditions, offering higher selectivity and yielding high-purity products. elsevierpure.comresearchgate.net The kinetics of lipase-catalyzed reactions follow a Ping-Pong Bi-Bi type mechanism, where the enzyme forms an intermediate complex with one substrate before reacting with the second. nih.gov Key kinetic parameters that must be optimized include reaction temperature, enzyme load, and the molar ratio of the substrates. researchgate.netinformahealthcare.com Research has shown that high concentrations of glycerol can have an inhibitory effect on lipase activity. informahealthcare.com

Table 2: Comparison of Catalytic Methods in GSC Precursor Synthesis

Parameter Chemical Catalysis Enzymatic Catalysis (Lipase)
Catalyst Type Acid or Base (e.g., NaOH, KOH) googleapis.com Biocatalyst (e.g., Novozym 435) elsevierpure.comresearchgate.net
Temperature High (100°C - 260°C) google.comgoogleapis.com Mild (e.g., 45°C - 55°C) researchgate.netinformahealthcare.com
Selectivity Lower, may produce more byproducts researchgate.net High, produces high-purity molecules researchgate.net
Energy Input Higher Lower
Environmental Impact Use of potentially harsh chemicals Greener, more sustainable process elsevierpure.com

Development of Modified Glyceryl Stearate Citrate Derivatives

To meet diverse formulation needs, modifications to the basic GSC structure are developed to enhance or alter its functionality.

The functional properties of GSC, such as its hydrophilic-lipophilic balance (HLB) value, can be intentionally modified by altering the synthesis parameters. google.com By carefully controlling the molar ratio of the reactants, specifically the ratio of glyceryl monoester to citric acid, manufacturers can produce a range of products with varying degrees of hydrophilicity. google.com This rational design allows for the creation of emulsifiers tailored for specific applications, from oil-in-water emulsions with a slightly acidic pH to systems requiring different stabilization properties. makingcosmetics.commakingcosmetics.com Further modification can be achieved by partially or wholly neutralizing the citric acid moiety with bases like sodium or potassium hydroxide, creating salt derivatives with different solubility and functional characteristics. fao.org

Green Chemistry Principles in Glyceryl Stearate Citrate Synthesis

The production of Glyceryl Stearate Citrate increasingly incorporates the principles of green chemistry, aiming to reduce environmental impact and enhance sustainability. rsc.orgresearchgate.net

The synthesis of GSC aligns with several core green chemistry principles:

Use of Renewable Feedstocks : The precursors are derived from vegetable sources like soy, palm, and corn, which are renewable. ues.rs.baues.rs.bamakingcosmetics.com

Catalysis : The adoption of enzymatic catalysts (lipases) over stoichiometric reagents or harsh chemical catalysts improves selectivity, reduces waste, and allows for milder reaction conditions. elsevierpure.comrsc.org

Waste Prevention : Highly selective enzymatic reactions can lead to higher yields and fewer byproducts, resulting in less chemical waste. elsevierpure.comresearchgate.net

Designing Safer Chemicals : GSC is known for its mildness and high skin tolerance, making it suitable for sensitive skin applications. ues.rs.baawo.com.au

Design for Degradation : The final product is readily biodegradable, ensuring it does not persist in the environment. ues.rs.baues.rs.baatamanchemicals.com

Table 3: Application of Green Chemistry Principles to GSC Synthesis

Green Chemistry Principle Application in GSC Synthesis
1. Prevention Enzymatic synthesis minimizes byproduct formation. researchgate.net
2. Atom Economy Direct esterification pathways aim to incorporate most atoms into the final product. google.com
3. Less Hazardous Chemical Syntheses Use of non-toxic, renewable feedstocks and biocatalysts. makingcosmetics.comelsevierpure.com
5. Safer Solvents and Auxiliaries Solvent-free or enzymatic reactions in benign media reduce reliance on harsh solvents. elsevierpure.com
6. Design for Energy Efficiency Enzymatic reactions run at lower temperatures, conserving energy. researchgate.net
7. Use of Renewable Feedstocks Glycerol, stearic acid, and citric acid are sourced from plants. ues.rs.bamakingcosmetics.com
9. Catalysis Lipases are highly efficient and selective biocatalysts. elsevierpure.comresearchgate.net
10. Design for Degradation The final GSC molecule is readily biodegradable. ues.rs.baues.rs.ba

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, often leading to dramatically reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.gov The application of microwaves can be particularly advantageous in esterification reactions, which are often equilibrium-limited and require prolonged heating. nih.gov

While specific studies on the microwave-assisted synthesis of glyceryl stearate citrate are scarce, research on the esterification of its precursors provides insight into the potential reaction conditions. For instance, the microwave-assisted esterification of glycerol with fatty acids and the polymerization of glycerol with citric acid have been successfully demonstrated. researchgate.netresearchgate.net In these reactions, microwave irradiation significantly shortens the reaction time from hours to minutes. researchgate.net For example, solid amorphous polyesters have been formed from blends of glycerol and citric acid with short-term microwave treatments of 60 seconds at 1200 W. researchgate.net

The following interactive data table illustrates typical parameters in a microwave-assisted esterification of glycerol and a fatty acid, which could be analogous to the synthesis of glyceryl stearate citrate.

ParameterValue RangeReference ReactionSignificance
Microwave Power100 - 400 WGlycerol + Oleic AcidDirectly influences the reaction rate and temperature. researchgate.net
Reaction Time5 - 60 minGlycerol + Acetic AcidSignificantly reduced compared to conventional heating (hours). researchgate.net
Temperature90 - 160 °CGlycerol + Oleic AcidOptimized to maximize conversion and minimize by-products. researchgate.net
CatalystAcid catalysts (e.g., H-ZSM-5)Glycerol + Oleic AcidIncreases the reaction rate. researchgate.net
Yield>90%Glycerol + Oleic AcidDemonstrates the efficiency of microwave-assisted synthesis. researchgate.net

Solvent-Free and Reduced Waste Methodologies

Solvent-free synthesis is a cornerstone of green chemistry, aiming to eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. rsc.org These reactions are often conducted using the neat reactants or in the presence of a recyclable catalyst. In the context of glyceryl stearate citrate synthesis, a solvent-free approach would involve the direct reaction of glycerol, stearic acid, and citric acid, likely at an elevated temperature to form a homogenous melt.

Enzymatic catalysis offers a highly specific and environmentally benign alternative to traditional chemical catalysts in solvent-free systems. nih.gov Lipases, in particular, are well-suited for esterification reactions and can operate under mild conditions, reducing energy consumption and the formation of unwanted by-products. researchgate.net The synthesis of various glyceryl esters, including those of stearic acid, has been successfully achieved using immobilized lipases in solvent-free media. researchgate.netchem-soc.si The removal of water, a by-product of esterification, is crucial for driving the reaction towards completion and is often achieved by applying a vacuum. nih.govresearchgate.net

The following interactive data table presents typical conditions for a solvent-free enzymatic synthesis of a glyceryl ester, which serves as a model for the green synthesis of glyceryl stearate citrate.

ParameterValue RangeReference ReactionSignificance
CatalystImmobilized Lipase (e.g., Novozym 435)Glycerol + Fatty AcidsEnables high selectivity and mild reaction conditions. researchgate.net
Temperature50 - 70 °CGlycerol + Lauric AcidOptimal for enzyme activity and stability. researchgate.net
Reactant Molar RatioGlycerol in excessGlycerol + Stearic AcidShifts the equilibrium towards mono- and di-ester formation. chem-soc.si
Reaction Time3 - 24 hGlycerol + Lauric AcidDependent on enzyme activity and desired conversion. researchgate.net
ConditionsVacuum or Nitrogen bubblingGlycerol + Lauric AcidEfficient removal of water by-product to drive the reaction. researchgate.net
Conversion>95%Glycerol + Lauric AcidHigh efficiency under optimized solvent-free conditions. researchgate.net

Fundamental Interfacial Science and Emulsification Mechanisms

Investigation of Glyceryl Stearate (B1226849) Citrate (B86180) Adsorption at Interfaces

The efficacy of Glyceryl Stearate Citrate as an emulsifier begins with its migration to and adsorption at the oil-water interface. This process is fundamental to reducing the thermodynamic instability inherent in multiphase systems like emulsions.

The adsorption of an emulsifier at an interface can be quantitatively described by an adsorption isotherm, which relates the concentration of the emulsifier in the bulk phase to the amount adsorbed at the interface at a constant temperature. The Gibbs Adsorption Isotherm is a key thermodynamic principle used to determine the surface excess concentration (Γ), which is the amount of emulsifier adsorbed per unit area of the interface. libretexts.orgwikipedia.org

The equation demonstrates that a decrease in surface tension (γ) with increasing emulsifier concentration (or more accurately, chemical potential μ) corresponds to a positive surface excess (Γ). nih.gov For an amphiphilic molecule like GSC, increasing its concentration in the aqueous phase leads to more molecules populating the oil-water interface, which in turn lowers the interfacial tension. This continues until the interface becomes saturated and micelles begin to form in the bulk phase, a point known as the Critical Micelle Concentration (CMC).

While specific experimental isotherm data for Glyceryl Stearate Citrate is not extensively detailed in publicly available literature, its behavior follows this established principle. The relationship between its concentration and effect on interfacial properties can be conceptually summarized.

GSC ConcentrationInterfacial Tension (γ)Surface Excess Concentration (Γ)Interface State
LowHighLowInterface is sparsely populated with GSC molecules.
MediumDecreasingIncreasingGSC molecules increasingly adsorb, forming a more condensed film.
At CMCMinimum ValueMaximum (Saturated)The interface is saturated; further GSC addition forms micelles.

During the emulsification process, where high shear creates a vast new interfacial area between oil and water, GSC molecules must rapidly diffuse from the bulk phase to this newly formed interface to prevent the immediate recoalescence of droplets. The dynamics of this process involve several steps:

Diffusion: GSC molecules move from the bulk liquid to the subsurface layer near the interface.

Adsorption: The molecules adsorb onto the interface, orienting themselves with the lipophilic stearate tail in the oil phase and the hydrophilic glycerol-citrate head in the water phase.

Film Reorganization: The adsorbed molecules rearrange to form a stable, condensed interfacial film.

This film acts as a barrier, and its formation is a dynamic process that helps to stabilize the emulsion during and after its preparation. The effectiveness of GSC is linked to its ability to quickly reduce interfacial tension and establish this protective layer. cosmileeurope.eu

Mechanisms of Emulsion Stabilization

Glyceryl Stearate Citrate stabilizes emulsions through a combination of several complementary mechanisms, ensuring both short-term and long-term stability against coalescence and creaming.

A primary mechanism for stabilization by GSC, particularly when used with co-emulsifiers like fatty alcohols (e.g., Cetearyl Alcohol), is the formation of lyotropic liquid crystalline (LC) structures at the oil-water interface. cosmeticsandtoiletries.com These are highly ordered, multi-layered structures that form a robust barrier around the oil droplets.

The most common and effective structure is the lamellar (Lα) phase, which consists of bilayers of the emulsifier and co-emulsifier separated by layers of water. cosmeticsandtoiletries.com This creates a viscoelastic, onion-like sheath around each oil droplet. Research has indicated that Glyceryl Stearate Citrate has a tendency to enhance the lamellar ordering within a system, which contributes to the formation of a more stable structure. researchgate.net These LC phases provide powerful stabilization by:

Creating a formidable mechanical barrier that physically prevents oil droplets from making contact and coalescing.

Immobilizing water within their structure, which increases the viscosity of the continuous phase and forms a gel network. This network hinders droplet movement, significantly reducing the rates of creaming or sedimentation.

Liquid Crystalline StructureDescriptionRole in Emulsion Stability
Lamellar Phase (Lα)Bilayer sheets of emulsifier molecules separated by water layers.Forms a strong, multi-layered film around droplets, providing an excellent steric barrier and increasing viscosity.
Hexagonal Phase (H1)Cylindrical micelles packed in a hexagonal array.Significantly increases the viscosity of the continuous phase, forming a gel network that traps droplets.
Cubic Phase (I1)Complex, bicontinuous structures of emulsifier and water.Provides very high viscosity and can form a rigid gel network, offering exceptional stability.

Glyceryl Stearate Citrate is classified as an anionic emulsifier due to the presence of a carboxyl group in its citric acid moiety. ues.rs.baci.guideulprospector.com In formulations with a pH above the pKa of this group, the carboxyl group deprotonates, imparting a net negative charge to the surface of the oil droplets.

This surface charge creates an electrical double layer and generates a repulsive force between adjacent droplets, a phenomenon known as electrostatic stabilization. The magnitude of this repulsive force can be quantified by the Zeta Potential. cosmeticsandtoiletries.com A sufficiently high negative Zeta Potential (typically more negative than -30 mV) indicates strong inter-droplet repulsion, which prevents them from aggregating and coalescing. This mechanism is highly pH-dependent, with GSC providing optimal stability in a pH range of approximately 5.5 to 8.0, where it is sufficiently ionized. atamanchemicals.comchemistscorner.com

Formulation pHIonization of GSC (Citrate Group)Expected Zeta PotentialElectrostatic Stability
< 5.0Low (Protonated)Close to neutralWeak / Negligible
5.5 - 8.0High (Deprotonated)Highly Negative (e.g., < -30 mV)Strong
> 8.0Very HighHighly NegativeStrong (but potential for hydrolysis)

Beyond the structured liquid crystalline phases, the adsorbed layer of GSC molecules itself provides steric hindrance. The bulky, hydrated glycerol-citrate head groups protrude into the aqueous phase, creating a physical barrier that keeps droplets separated.

When combined with the formation of lamellar liquid crystals and gel networks, the interfacial film develops significant viscoelastic properties. This means the film can deform under the stress of a collision with another droplet and then recover its shape, effectively dampening the impact energy and preventing film rupture that would lead to coalescence. This combination of a charged surface, a physical barrier, and a viscoelastic, structured continuous phase makes Glyceryl Stearate Citrate a highly effective and robust emulsifier.

Phase Behavior and Microstructure Formation in Emulsion Systems

The utility of Glyceryl Stearate Citrate in emulsion systems is intrinsically linked to its behavior at the oil-water interface and its ability to promote the formation of specific microstructures. These structures, particularly liquid crystals, play a pivotal role in the stability, texture, and functional properties of the final product.

Characterization of Ultra-Micro Liquid Crystal Emulsions

Recent advancements have demonstrated the successful synthesis of ultra-micro liquid crystal (ULC) emulsions utilizing Glyceryl Stearate Citrate. nih.govacs.org These emulsions are characterized by particle sizes of less than 4 micrometers (μm). nih.govnih.gov The formation of a lamellar liquid crystal structure is a key feature of these systems, contributing to their unique properties. nih.gov

The characterization of these specialized emulsions involves a multi-technique approach to thoroughly investigate their morphology and structural organization. A study successfully synthesized and examined a ULC emulsion, comparing it against large liquid crystal (LLC) and non-liquid crystal (NLC) emulsions to highlight its distinct advantages. nih.govacs.orgnih.gov

Key characterization techniques and their findings are summarized below:

Characterization Technique Purpose Key Findings for Ultra-Micro Liquid Crystal Emulsions
Polarizing Microscopy To observe and identify the presence of anisotropic structures like liquid crystals.Confirmed the formation of lamellar liquid crystals in the emulsion. nih.govacs.orgnih.gov
X-ray Diffraction (XRD) To analyze the crystalline structure and lamellar ordering within the emulsion.Provided evidence of the ordered, layered structure characteristic of liquid crystals. nih.govacs.orgnih.gov
Small-Angle X-ray Scattering (SAXS) To determine the size, shape, and arrangement of nanoscale structures.Further detailed the lamellar arrangement and dimensions of the liquid crystal phase. nih.govacs.orgnih.gov
Cryo-Transmission Electron Microscopy (Cryo-TEM) To visualize the microstructure of the emulsion in its native, frozen-hydrated state.Offered direct visual confirmation of the lamellar liquid crystal structures surrounding the oil droplets. nih.govacs.orgnih.gov

These comprehensive analyses revealed that the ULC emulsion is composed of lamellar liquid crystals with an average diameter of 4.12 μm, with the majority distributed between 2 and 5 μm. nih.gov The formation of this ultra-micro liquid crystal structure imparts superior viscoelasticity and stability to the emulsion compared to systems with larger or no liquid crystals. nih.govacs.org

Influence of Emulsifier Concentration and Oil Phase Composition

The stability and microstructure of emulsions formulated with Glyceryl Stearate Citrate are highly dependent on both the concentration of the emulsifier and the nature of the oil phase.

Emulsifier Concentration: The concentration of Glyceryl Stearate Citrate directly impacts the characteristics of the resulting emulsion. Studies have shown that varying the concentration can significantly alter droplet size and stability. For instance, in one study comparing 0.5 wt% and 5 wt% Glyceryl Stearate Citrate in soybean oil-in-water emulsions, the concentration played a crucial role. nih.gov Emulsions with the lower concentration (0.5 wt%) exhibited a reduced surface-to-volume ratio, which influenced the rate of certain reactions like lipolysis. nih.gov Conversely, a higher concentration (5 wt%) can lead to a greater density of emulsifier molecules at the interface, forming a more robust barrier against droplet coalescence. nih.gov The typical usage level for Glyceryl Stearate Citrate to achieve stable oil-in-water emulsions ranges from 1.5% to 2.5%. makingcosmetics.comatamanchemicals.com

The effect of emulsifier concentration on emulsion properties is summarized in the table below.

Emulsifier Concentration Effect on Emulsion Properties
Low Concentration (e.g., 0.5 wt%) May result in larger droplet sizes and a reduced surface-to-volume ratio. nih.gov
High Concentration (e.g., 5 wt%) Can lead to smaller droplet sizes and the formation of a more stable interfacial layer, potentially with a crystalline shell. nih.gov

Molecular Dynamics and Computational Modeling of Interfacial Phenomena

To gain a deeper, molecular-level understanding of how Glyceryl Stearate Citrate functions, researchers have turned to molecular dynamics (MD) simulations and computational modeling. These powerful tools allow for the investigation of molecular interactions at the oil-water interface that are otherwise difficult to observe experimentally. nih.gov

Simulation of Glyceryl Stearate Citrate Aggregation and Self-Assembly

Molecular dynamics simulations have been employed to explore the self-assembly and aggregation behavior of Glyceryl Stearate Citrate at the interface, providing crucial insights into the formation of stabilizing structures. nih.gov In a study focused on the aforementioned ultra-micro liquid crystal (ULC) emulsions, MD simulations were conducted on the ULC system containing Glyceryl Stearate Citrate (referred to as GYY in the study). nih.govresearchgate.net

The simulations revealed that Glyceryl Stearate Citrate molecules have a distinct tendency to self-assemble and form a stable, ordered structure. nih.gov Key findings from the simulation include:

Reduction in Interaction Energy: The aggregation of Glyceryl Stearate Citrate molecules at the interface leads to a reduction in the total interaction energy of the system, which is a driving force for the formation of a thermodynamically stable structure. nih.gov

Enhanced Lamellar Ordering: The simulations demonstrated that the presence and arrangement of Glyceryl Stearate Citrate molecules significantly enhance the lamellar ordering within the system. This corresponds to the formation of the well-defined liquid crystal layers observed experimentally. nih.gov

This computational evidence supports the experimental findings, explaining how Glyceryl Stearate Citrate effectively stabilizes the emulsion by creating a highly ordered, low-energy interfacial structure. nih.gov The self-assembly process is fundamental to forming the lamellar liquid crystals that are crucial for the emulsion's performance. nih.govmdpi.com

Predictive Modeling of Emulsion Stability based on Molecular Interactions

Predictive modeling aims to forecast the long-term stability and behavior of emulsions, which is of great importance in product development. nih.gov By understanding the fundamental molecular interactions, it becomes possible to predict how formulation variables will impact stability.

The insights gained from molecular dynamics simulations of Glyceryl Stearate Citrate provide a basis for such predictive modeling. The simulation results, which show that Glyceryl Stearate Citrate self-assembles into a stable structure characterized by low interaction energy and high lamellar ordering, are strong indicators of its capacity to form robust and long-lasting emulsions. nih.gov

The correlation between molecular behavior and macroscopic stability can be summarized as follows:

Molecular Interaction / Behavior Predicted Impact on Emulsion Stability
Strong tendency for self-assembly Formation of a cohesive and resilient interfacial film, leading to higher stability. nih.gov
Reduction of total interaction energy The system achieves a more stable thermodynamic state, reducing the driving force for phase separation. nih.gov
Enhanced system lamellar ordering Creation of a structured, multi-layered barrier (liquid crystal) that effectively prevents droplet coalescence and improves stability. nih.gov

While complex machine learning and mathematical models are being developed for broader emulsion stability prediction, the molecular-level data from simulations on specific emulsifiers like Glyceryl Stearate Citrate offer a mechanistic foundation. nih.govresearchgate.net This approach allows formulators to predict, a priori, that the inclusion of Glyceryl Stearate Citrate is likely to enhance emulsion stability due to its intrinsic ability to form ordered, low-energy interfacial structures. nih.gov

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is indispensable for confirming the chemical identity and structural integrity of Glyceryl Stearate (B1226849) Citrate (B86180). Techniques like FT-IR and NMR provide detailed information about the functional groups present and the arrangement of atoms within the molecule.

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in Glyceryl Stearate Citrate. The analysis relies on the absorption of infrared radiation by specific molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the molecule. The formation of the ester bond between glycerol (B35011), stearic acid, and citric acid is a key feature that can be confirmed by FT-IR. researchgate.net

The FT-IR spectrum of Glyceryl Stearate Citrate exhibits several characteristic absorption bands. The most prominent peaks are associated with the ester carbonyl groups, hydroxyl groups, and the long aliphatic chain of the stearate moiety.

Key FT-IR Absorption Bands for Glyceryl Stearate Citrate

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupSignificance
~3400 (broad)O-H stretchingHydroxyl (-OH)Indicates the presence of free hydroxyl groups from the glycerol and citric acid moieties.
~2918 and ~2850C-H stretchingAlkane (-CH₂, -CH₃)Confirms the presence of the long aliphatic chain of stearic acid.
~1735 (strong)C=O stretchingEster (-COO-)A strong, sharp peak characteristic of the ester linkages formed between glycerol and both stearic and citric acids. researchgate.net
~1160C-O stretchingEster (-COO-)Corresponds to the stretching vibration of the C-O single bond within the ester groups.

The presence of a strong absorption band around 1735 cm⁻¹ is definitive evidence of esterification. researchgate.net The broad band around 3400 cm⁻¹ confirms the presence of residual hydroxyl groups, which contribute to the compound's hydrophilic character.

¹H-NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) within the Glyceryl Stearate Citrate molecule. The chemical shift (δ) of each proton signal is indicative of its specific location and neighboring functional groups, allowing for a comprehensive structural elucidation. researchgate.net

The ¹H-NMR spectrum of Glyceryl Stearate Citrate is complex, showing distinct signals for the protons of the stearate's long alkyl chain, the glycerol backbone, and the citrate moiety.

Expected ¹H-NMR Chemical Shifts for Glyceryl Stearate Citrate

Chemical Shift (δ, ppm)Proton AssignmentMultiplicitySignificance
~0.88-CH₃TripletTerminal methyl group of the stearate fatty acid chain.
~1.25-(CH₂)n-MultipletBulk methylene (B1212753) groups of the long aliphatic stearate chain.
~1.62-OCO-CH₂-CH₂ -MultipletMethylene group beta to the stearate ester carbonyl.
~2.30-OCO-CH₂ -TripletMethylene group alpha to the stearate ester carbonyl.
~2.70 - 2.90Citrate -CH₂-Doublet of DoubletsMethylene protons of the citrate moiety, adjacent to the ester and carboxyl groups.
~3.60 - 4.50Glycerol -CH₂- and -CH-MultipletProtons of the glycerol backbone, shifted downfield due to attachment to oxygen atoms. researchgate.net

The integration of the peak areas in the ¹H-NMR spectrum can be used to determine the relative ratio of glycerol, stearate, and citrate units within the final product mixture. researchgate.net This quantitative information is vital for quality control and ensuring batch-to-batch consistency.

Chromatographic and Separation Science Applications

Chromatographic techniques are essential for separating the components of the typically heterogeneous mixture that constitutes commercial Glyceryl Stearate Citrate. These methods are used to assess molecular weight distribution, analyze composition, and quantify specific esters.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique used to separate molecules based on their size in solution. For Glyceryl Stearate Citrate, SEC is employed to determine the distribution of molecular weights in a given sample. This is important because the reaction product is not a single pure compound but a mixture of mono- and diglycerides with varying degrees of esterification. shodex.comshodex.com

In a typical SEC analysis, a solution of the sample is passed through a column packed with a porous gel. Larger molecules, which cannot enter the pores, elute first, while smaller molecules, which can penetrate the pores, have a longer path and elute later. The analysis allows for the separation and relative quantification of different species such as:

Triglycerides and Diglycerides

Monoglycerides

Free Glycerol shodex.com

This technique provides a comprehensive profile of the product, which is crucial for understanding its physical properties and performance as an emulsifier.

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for separating, identifying, and quantifying the individual components in a mixture. For Glyceryl Stearate Citrate, reversed-phase HPLC (RP-HPLC) is the most common mode used for compositional analysis. cir-safety.orggoogle.com

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a more polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. More nonpolar components (e.g., those with more stearate chains) are retained longer on the column. This allows for the separation of:

Glyceryl monostearate citrate

Glyceryl distearate citrate

Unreacted glyceryl monostearate

Residual stearic acid and citric acid

By using appropriate standards, HPLC can provide precise quantitative data on the concentration of each major component in the product mixture. google.com

Typical HPLC Conditions for Glyceryl Stearate Citrate Analysis

ParameterCondition
Column C18 (Octadecylsilane)
Mobile Phase Gradient of Acetonitrile/Methanol and Water
Detector Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)
Column Temperature Controlled, e.g., 40 °C google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for identifying and quantifying volatile and semi-volatile compounds. Glyceryl Stearate Citrate itself is not sufficiently volatile for direct GC-MS analysis. Therefore, an indirect method involving chemical derivatization is required to quantify the amount of esterified stearic acid. tugraz.atnih.gov

The typical analytical procedure involves a two-step process:

Transesterification: The sample is subjected to transesterification (e.g., using methanolic HCl or NaOH) to cleave the ester bonds and convert the stearic acid moieties into their more volatile fatty acid methyl esters (FAMEs), specifically methyl stearate. nih.gov

GC-MS Analysis: The resulting FAMEs are then analyzed by GC-MS. The gas chromatograph separates the methyl stearate from other components, and the mass spectrometer provides definitive identification based on its unique mass spectrum and fragmentation pattern. unipi.it

Quantification is achieved by comparing the peak area of the methyl stearate from the sample to that of a known standard. This method provides an accurate measure of the total stearate content within the Glyceryl Stearate Citrate product. tugraz.at

Microscopic and Scattering Techniques for Morphological Analysis

The morphology of emulsions formulated with glyceryl stearate citrate is characterized by the formation of complex, ordered structures, particularly lyotropic liquid crystals. These structures are crucial for emulsion stability and texture. A suite of advanced techniques is used to visualize and define these micro- and nanostructures.

Polarizing Microscopy for Anisotropic Structures

Polarizing microscopy is a fundamental technique for identifying anisotropic structures, such as liquid crystals, which exhibit birefringence. When oil-in-water emulsions are formulated with glyceryl stearate citrate, they can form lamellar liquid crystalline phases. Under a polarizing microscope, these structures appear as distinct patterns, most notably the "Maltese cross" formation, which is characteristic of multilayered lamellar structures arranged in spherulites.

In a study of an ultra-micro liquid crystal (ULC) emulsion where glyceryl stearate citrate was a key component, polarizing microscopy confirmed the presence of these liquid crystals. The images revealed well-defined hollow Maltese cross shapes, indicating a stable and ordered lamellar structure throughout the emulsion. researchgate.net The persistence of these shapes over time and under various temperature conditions (from -10°C to 50°C) demonstrated the excellent stability imparted by the liquid crystalline network. researchgate.net

Transmission Electron Microscopy (TEM) and Cryo-TEM for Nanostructure Visualization

To visualize the finer details of the nanostructures formed by glyceryl stearate citrate, electron microscopy techniques are employed. Freeze-fracture Transmission Electron Microscopy (TEM) and Cryogenic-TEM (Cryo-TEM) are particularly powerful as they allow for the observation of the emulsion in a near-native state.

Freeze-fracture TEM studies on sunscreen emulsions have shown that glyceryl stearate citrate forms liquid crystalline lamellar (LCL) structures, creating a gel network throughout the aqueous phase. nih.govresearchgate.net These analyses reveal densely packed layers of the emulsifier with water held between them, a structure responsible for the emulsion's stability. nih.govresearchgate.net

Cryo-TEM provides even more direct visualization. In the analysis of the ULC emulsion, Cryo-TEM images showed clear lattice fringes, confirming the lamellar nature of the liquid crystals formed with glyceryl stearate citrate. The measured layer spacing (d-spacing) was approximately 6.5 nm, providing quantitative data on the nanostructure's dimensions. researchgate.net This technique visualizes the alternating layers of the emulsifier and water, which entrap the oil droplets and form the stabilizing network.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Supramolecular Ordering

X-ray scattering techniques provide detailed information about the supramolecular arrangement and periodicity of the structures within the emulsion.

X-ray Diffraction (XRD) is used to analyze the crystalline nature of the components. In systems containing glyceryl stearate citrate, XRD patterns can confirm the presence of a lamellar α-gel phase, which is a hydrated crystalline form of the emulsifier. The characteristic sharp diffraction peak indicates a well-ordered, periodic structure. For the ULC emulsion, a prominent diffraction peak was observed at a 2θ angle corresponding to the lamellar phase, corroborating the microscopy findings. researchgate.net

Small-Angle X-ray Scattering (SAXS) is essential for characterizing nanoscale periodic structures. SAXS analysis of emulsions with glyceryl stearate citrate reveals scattering peaks whose positions are indicative of the type of liquid crystalline phase. For a lamellar phase, the peak positions (q) typically follow a ratio of 1:2:3. Research on the ULC emulsion showed a distinct scattering peak at a q value of approximately 0.096 Å⁻¹, which corresponds to a d-spacing of 6.5 nm. This result aligns perfectly with the Cryo-TEM measurements and confirms the presence of a highly ordered lamellar structure at the nanoscale. researchgate.net

The combination of these techniques provides a comprehensive picture of the morphological hierarchy in glyceryl stearate citrate emulsions, from the molecular self-assembly into lamellar sheets to the formation of microscopic spherulitic structures.

Table 1: Summary of Morphological Analysis Findings for Glyceryl Stearate Citrate Emulsions

Analytical TechniqueObserved FeatureKey FindingQuantitative Data Example
Polarizing MicroscopyAnisotropic Liquid CrystalsPresence of characteristic "Maltese cross" patterns, indicating stable lamellar spherulites. researchgate.netAverage diameter of 4.12 μm for liquid crystal structures. researchgate.net
Cryo-TEMNanostructure VisualizationDirect imaging of parallel lattice fringes confirms a lamellar liquid crystalline phase. researchgate.netInter-layer d-spacing of ~6.5 nm. researchgate.net
Freeze-Fracture TEMEmulsion NetworkReveals a gel network of liquid crystalline lamellar structures throughout the aqueous phase. nih.govresearchgate.netN/A
SAXSSupramolecular OrderingScattering peaks confirm a periodic lamellar structure. researchgate.netPeak at q ≈ 0.096 Å⁻¹, corresponding to a d-spacing of 6.5 nm. researchgate.net

Rheological Characterization of Emulsion Systems

The rheology, or flow behavior, of an emulsion is critically linked to its internal structure. Emulsions stabilized with glyceryl stearate citrate often exhibit complex rheological properties due to the formation of the liquid crystalline networks described above. These networks impart structure to the emulsion, influencing its viscosity, stability, and sensory characteristics.

Viscosity and Flow Behavior in Relation to Microstructure

The apparent viscosity of an emulsion is a measure of its resistance to flow under an applied shear force. Emulsions containing glyceryl stearate citrate typically exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior.

This means that the viscosity of the emulsion is high at low shear rates (e.g., during storage or gentle pouring) and decreases as the shear rate increases (e.g., when being spread on the skin). This behavior is a direct consequence of the underlying microstructure. At rest, the liquid crystalline network is randomly oriented and interlinked, creating a high resistance to flow. As shear is applied, the lamellar structures align in the direction of flow, which breaks down the network's resistance and causes the viscosity to drop. This is a desirable property in many cosmetic creams, providing good stability in the container and easy spreadability during application.

The viscosity of an emulsion is directly proportional to the amount of glyceryl stearate used; higher concentrations result in thicker creams, while lower concentrations produce lotions. researchgate.net The formation of the liquid crystal network by glyceryl stearate citrate is key to building this viscosity and consistency. mdpi.com

Dynamic Rheology for Viscoelastic Properties

Dynamic rheology, performed using an oscillating rheometer, provides insight into the viscoelastic nature of the emulsion. This technique measures the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component.

For a stable, structured emulsion stabilized by glyceryl stearate citrate, the storage modulus (G') is typically higher than the loss modulus (G'') at low oscillation stresses or frequencies (G' > G''). This indicates a predominantly elastic, gel-like structure, where the emulsion stores more energy than it dissipates. nih.gov This solid-like behavior at rest is due to the robust, interconnected liquid crystalline network.

An amplitude sweep test, which measures G' and G'' as a function of increasing stress or strain, can identify the linear viscoelastic region (LVR) and the yield point. Within the LVR, the structure is stable. Beyond a certain stress (the yield stress), the network structure begins to break down, G' decreases, and G'' may increase, indicating a transition to more liquid-like behavior as the emulsion begins to flow. The high viscoelasticity conferred by the liquid crystal network is a primary reason for the excellent stability observed in emulsions formulated with glyceryl stearate citrate. researchgate.net

Table 2: Typical Rheological Profile of Emulsions with Glyceryl Stearate Citrate

Rheological TestParameterTypical BehaviorRelation to Microstructure
Steady Shear (Flow Curve)Apparent Viscosity vs. Shear RateShear-thinning (Pseudoplastic): Viscosity decreases as shear rate increases.Alignment of liquid crystalline structures in the direction of flow, reducing resistance.
Dynamic Oscillatory (Frequency/Amplitude Sweep)Storage Modulus (G') and Loss Modulus (G'')Predominantly elastic behavior at rest (G' > G'').Indicates a stable, interconnected gel-like network formed by liquid crystals. nih.gov
Dynamic Oscillatory (Amplitude Sweep)Yield StressThe stress at which the structure begins to break down and flow initiates.Represents the strength of the internal liquid crystalline network.

Thermal Analysis for Phase Transitions and Stability of Glyceryl Stearate Citrate

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of cosmetic ingredients like Glyceryl Stearate Citrate. These methodologies provide critical insights into the material's behavior as a function of temperature, which is essential for formulation development, manufacturing process control, and predicting product stability. The primary thermal analysis techniques employed for such characterization are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in determining the thermal transitions of a substance, such as melting, crystallization, and glass transitions.

For Glyceryl Stearate Citrate, DSC analysis is primarily used to determine its melting behavior, which is a critical parameter for its application in emulsions. The melting point influences the texture and stability of creams and lotions, particularly the consistency and sensory profile of the final product.

Research findings indicate that Glyceryl Stearate Citrate exhibits a melting range, which is typical for materials that are mixtures of related compounds rather than a single pure substance. A certificate of analysis for a commercial sample of Glyceryl Stearate Citrate reported a melting point range of 58.0°C to 64.0°C. This temperature range is significant for formulators, as it dictates the temperature at which it should be incorporated into the oil phase of an emulsion, typically around 70°C to 80°C, to ensure complete melting and proper emulsification.

The DSC thermogram of Glyceryl Stearate Citrate would show an endothermic event corresponding to this melting range. The peak of this endotherm would represent the temperature at which the melting process is most rapid, and the area under the peak can be used to calculate the enthalpy of fusion. This value provides information on the energy required to melt the material and can be related to its crystalline structure. While specific enthalpy values for Glyceryl Stearate Citrate are not widely published, this parameter is crucial for understanding the energy inputs required during manufacturing.

Table 1: DSC Thermal Properties of Glyceryl Stearate Citrate

Thermal TransitionTemperature Range (°C)Notes
Melting Point58.0 - 64.0Corresponds to the solid-to-liquid phase transition.

Note: The data represents a typical range for commercial grades of Glyceryl Stearate Citrate. Specific values may vary depending on the precise composition and purity.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a material. For a cosmetic ingredient, thermal stability is crucial for ensuring that the compound does not degrade during manufacturing processes that involve heating or during the shelf life of the product.

A typical TGA curve for an organic ester like Glyceryl Stearate Citrate would show a stable baseline at lower temperatures, indicating no significant mass loss. As the temperature increases, a point would be reached where the compound begins to decompose, resulting in a decrease in mass. The temperature at which this mass loss begins is the onset of decomposition, a key indicator of thermal stability. The analysis can also reveal if the decomposition occurs in single or multiple steps, which can provide insights into the degradation mechanism. The final residual mass at the end of the analysis would typically be very low, indicating complete decomposition. For organic compounds, the decomposition products in an inert atmosphere are typically char, while in an oxidative atmosphere (like air), they are gaseous products such as carbon oxides.

Table 2: Illustrative TGA Data for a Cosmetic Ester

Temperature RangeWeight Loss (%)Decomposition Stage
T < 200°C< 5%Loss of volatile impurities
200°C - 400°C90 - 95%Major decomposition of the organic structure
T > 400°C< 5%Residual char

Note: This table is illustrative of the type of data obtained from a TGA analysis for a cosmetic ester. Specific values for Glyceryl Stearate Citrate are not available in the cited literature.

The understanding of the thermal properties of Glyceryl Stearate Citrate through DSC and TGA is fundamental for its effective use in cosmetic formulations, ensuring both the stability of the product and the desired sensory characteristics.

Applications in Advanced Formulation and Material Science

Formulation Science of Stable Oil-in-Water Emulsions

Glyceryl stearate (B1226849) citrate (B86180) is an anionic, hydrophilic, and PEG-free oil-in-water (o/w) emulsifier and emollient. It is particularly effective for creating stable o/w emulsions, supporting the consistency and oil-binding capacity of formulations. Its versatility and mildness make it a preferred choice in modern cosmetic and pharmaceutical formulations.

The design of high-stability oil-in-water emulsions using glyceryl stearate citrate is governed by several key principles. As an anionic emulsifier, it provides electrostatic stabilization to the emulsion. The molecule adsorbs at the oil-water interface, creating a negatively charged barrier around the oil droplets. This charge repulsion prevents the droplets from coalescing, which is a primary mechanism of emulsion breakdown.

The effectiveness of glyceryl stearate citrate is also attributed to its molecular structure, which combines glycerin, stearic acid, and citric acid. This structure allows for strong anchoring in both the oil and water phases, creating a stable interfacial film. The HLB (Hydrophile-Lipophile Balance) value of glyceryl stearate citrate is approximately 12, making it well-suited for producing o/w emulsions. For optimal stability, the formulation's pH should be maintained, as significant shifts can alter the emulsifier's ionic character and performance. Research indicates that buffering the emulsion, for instance with sodium citrate, can prevent pH drops over time and enhance long-term stability.

Design PrincipleMechanism of Action with Glyceryl Stearate CitrateResulting Emulsion Characteristic
Electrostatic Stabilization The citrate portion of the molecule imparts a negative charge on the surface of oil droplets.Prevents droplet coalescence through electrostatic repulsion, enhancing stability.
Interfacial Film Formation The molecule, containing both lipophilic (stearate) and hydrophilic (glycerin, citrate) moieties, forms a robust film at the oil-water interface.Creates a physical barrier that resists droplet merging and phase separation.
Optimal HLB Value Possesses an HLB value of approximately 12.Highly effective at forming and stabilizing oil-in-water (o/w) emulsions.
pH Control Functions optimally within a pH range of 5.5 to 8.0.Maintains the anionic character and emulsifying power; buffering is recommended for long-term stability.

The stability and sensory characteristics of emulsions formulated with glyceryl stearate citrate can be significantly enhanced through its interaction with rheological modifiers and co-emulsifiers.

Rheological Modifiers: These agents, such as natural gums (e.g., xanthan gum) or synthetic polymers (e.g., carbomers), increase the viscosity of the continuous (water) phase. This increased viscosity impedes the movement of oil droplets, slowing down creaming or sedimentation and thereby improving the emulsion's long-term stability. When using an anionic emulsifier like glyceryl stearate citrate, it is crucial to select compatible rheological modifiers. Non-ionic or anionic polymers are preferred, as cationic polymers could interact with the emulsifier and cause instability.

Co-emulsifiers: Glyceryl stearate citrate exhibits synergistic effects when combined with other emulsifiers. Co-emulsifiers, such as fatty alcohols (e.g., cetearyl alcohol) or glyceryl stearate, can be incorporated to modify the interfacial film. They pack into the spaces between the larger glyceryl stearate citrate molecules at the oil-water interface, creating a denser, more rigid film. This enhanced film strength further prevents droplet coalescence. Glyceryl stearate citrate itself can also function as a co-emulsifier in formulations, particularly those aiming to be PEG-free.

Additive TypeExample(s)Interaction with Glyceryl Stearate CitrateImpact on Emulsion
Rheological Modifier Xanthan Gum, CarbomerIncreases the viscosity of the external aqueous phase.Reduces droplet movement, enhancing stability against creaming and sedimentation.
Co-emulsifier Cetearyl Alcohol, Glyceryl StearateIntercalates within the interfacial film, increasing its density and rigidity.Strengthens the barrier around oil droplets, improving stability and texture.

Emulsions formulated with glyceryl stearate citrate generally exhibit robust stability under various environmental stress conditions.

Thermal Stress: Studies have shown that emulsions containing glyceryl stearate citrate maintain their integrity during temperature fluctuations. The strong interfacial film it creates is resistant to thinning at elevated temperatures, and it helps prevent crystallization or solidification of the dispersed phase at lower temperatures. However, like many emulsion systems, extreme temperatures can still pose a challenge. The manufacturing process often involves heating the oil and water phases to around 80°C before emulsification.

Mechanical Stress: The emulsions are also stable against mechanical stress, such as that encountered during pumping, filling, and transportation. This is due to the resilient nature of the electrostatically and sterically stabilized interfacial layer.

pH Variation: Glyceryl stearate citrate is effective over a broad pH range, typically between 5.5 and 8.0, which covers the pH of most cosmetic and topical pharmaceutical products. This makes it a versatile emulsifier for various applications, including those containing pH-sensitive active ingredients.

Development of Nanoparticulate and Hybrid Delivery Systems

The emulsifying and stabilizing properties of glyceryl stearate citrate are also harnessed in the development of more complex, next-generation delivery systems, such as solid lipid nanoparticles and self-emulsifying systems. These nanocarriers are designed to improve the delivery of active pharmaceutical ingredients (APIs).

Solid Lipid Nanoparticles (SLNs) are colloidal drug carriers made from a solid lipid core dispersed in an aqueous surfactant solution. They are investigated for enhancing the bioavailability and providing controlled release of both lipophilic and hydrophilic drugs.

While glyceryl monostearate is a commonly used solid lipid for the core of SLNs, glyceryl stearate citrate serves a critical function as a surfactant (stabilizer) in the aqueous phase. Its primary role is to:

Facilitate Nanoparticle Formation: During the production of SLNs (e.g., via high-pressure homogenization or microemulsion techniques), glyceryl stearate citrate reduces the interfacial tension between the melted lipid phase and the aqueous phase, allowing for the formation of nano-sized lipid droplets.

Ensure Colloidal Stability: Once the lipid solidifies to form the nanoparticle, the adsorbed layer of glyceryl stearate citrate on the particle surface prevents aggregation. The anionic nature of the molecule provides electrostatic repulsion between the nanoparticles, ensuring the long-term stability of the dispersion.

ParameterRole of Glyceryl Stearate Citrate in SLN Formulation
Particle Size Reduces interfacial tension, enabling the formation of smaller particles during homogenization.
Stability Adsorbs to the nanoparticle surface, providing electrostatic repulsion that prevents aggregation.
Drug Entrapment The choice of surfactant can influence the crystal structure of the lipid core, which in turn can affect drug loading and release profiles.
Biocompatibility As a plant-derived, biodegradable ingredient, it contributes to the overall biocompatibility of the SLN system.

Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes co-solvents, designed to improve the oral delivery of poorly water-soluble drugs. Upon gentle agitation in the aqueous environment of the gastrointestinal tract, these systems spontaneously form fine oil-in-water emulsions or nanoemulsions.

Glyceryl stearate citrate can be incorporated as a key surfactant in SEDDS formulations. Its function is to:

Promote Self-Emulsification: Its ability to significantly lower the oil-water interfacial tension is crucial for the spontaneous formation of a stable emulsion when the SEDDS formulation comes into contact with gastrointestinal fluids.

Enhance Drug Solubilization: By forming a fine dispersion of nano-sized droplets, the surface area available for drug dissolution and absorption is massively increased. The drug, dissolved in the oil and surfactant phases of the SEDDS, is maintained in a solubilized state within the resulting nanoemulsion, which can improve its absorption through the intestinal wall.

The selection of a surfactant is critical to the performance of a SEDDS, influencing the droplet size of the resulting emulsion and the system's ability to maintain the drug in solution. The favorable properties of glyceryl stearate citrate make it a promising candidate for use in these advanced drug delivery systems.

Construction of Polymer-Lipid Hybrid Nanoparticles (Lipomers) for Controlled Release

Glyceryl Stearate Citrate plays a crucial role in the advanced formulation of polymer-lipid hybrid nanoparticles, often referred to as lipomers. These sophisticated nanocarriers are engineered to combine the advantageous properties of both polymeric nanoparticles and liposomes, offering a versatile platform for the controlled release of therapeutic agents. The unique structure of Glyceryl Stearate Citrate, which combines the lipophilic stearate chain with the hydrophilic citrate head group, makes it an effective stabilizer and structural component in these complex systems.

In the construction of lipomers, a polymeric core, typically composed of a biodegradable polymer such as polylactic-co-glycolic acid (PLGA), is encapsulated within a lipid monolayer or bilayer. This outer lipid shell serves to enhance biocompatibility, reduce immunogenicity, and modulate the release profile of the encapsulated drug. Glyceryl Stearate Citrate is instrumental in forming a stable interface between the aqueous phase and the lipid components during the self-assembly process of these nanoparticles. Its amphiphilic nature allows it to orient at the oil-water interface, reducing interfacial tension and facilitating the formation of uniform and stable nanoparticles.

The controlled release of drugs from lipomers is a key feature, and Glyceryl Stearate Citrate contributes to this functionality. The lipid shell, in which Glyceryl Stearate Citrate is a key component, acts as a physical barrier to drug diffusion from the polymeric core. The release mechanism is often a combination of drug diffusion through the lipid layer and erosion or degradation of the polymer matrix. The presence of the citrate moiety in Glyceryl Stearate Citrate can also influence the surface charge of the lipomers, which in turn affects their stability in biological fluids and their interaction with target cells.

Research in the field of polymer-lipid hybrid nanoparticles has explored various lipid compositions to optimize drug loading and release kinetics. While specific studies focusing solely on Glyceryl Stearate Citrate are limited, the principles of using similar lipid-based excipients can be extrapolated. The table below illustrates a hypothetical comparison of lipomer formulations with different lipid components, highlighting the potential impact of Glyceryl Stearate Citrate.

Lipid ComponentParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Release over 24h (%)
Glyceryl Monostearate180 ± 15-15.2 ± 1.875 ± 560 ± 4
Glyceryl Tristearate210 ± 20-12.5 ± 2.185 ± 345 ± 5
Glyceryl Stearate Citrate (Hypothetical)190 ± 18-25.8 ± 2.580 ± 455 ± 6

The data in the table is illustrative and intended to show the expected influence of the lipid component on the physicochemical properties of lipomers. The more negative zeta potential for the hypothetical Glyceryl Stearate Citrate formulation is attributed to the presence of the anionic citrate group, which could enhance colloidal stability.

Interfacial Engineering for Functional Materials

The principles of interfacial engineering are critical in the development of advanced functional materials, where the performance of the material is highly dependent on the interactions at the interfaces between different phases. Glyceryl Stearate Citrate, with its amphiphilic character, is a valuable tool in this domain for modifying and stabilizing interfaces.

Surface Modification for Enhanced Performance in Material Composites

Surface modification of the filler particles with a suitable coupling agent can bridge this compatibility gap. While direct research on the use of Glyceryl Stearate Citrate as a surface modifier for fillers in polymer composites is not widely published, its chemical structure suggests a high potential for this application. The stearate portion of the molecule is lipophilic and would be expected to interact favorably with a nonpolar polymer matrix, such as polypropylene (B1209903) or polyethylene. The citrate and glyceryl moieties, being more polar, could adsorb onto the surface of hydrophilic inorganic fillers like calcium carbonate or silica.

This surface treatment would render the filler particles more hydrophobic, improving their dispersion within the polymer matrix and reducing agglomeration. Improved dispersion leads to a more homogeneous composite material with enhanced mechanical properties, such as tensile strength and impact resistance. The table below provides a conceptual illustration of the effect of surface modification on the properties of a hypothetical polymer composite.

Filler TreatmentDispersion QualityTensile Strength (MPa)Impact Strength (kJ/m²)
Untreated FillerPoor (Agglomerates)30 ± 32.5 ± 0.3
Stearic Acid TreatedGood45 ± 44.0 ± 0.4
Glyceryl Stearate Citrate Treated (Hypothetical)Very Good50 ± 54.5 ± 0.5

The hypothetical data suggests that the more complex structure of Glyceryl Stearate Citrate could potentially offer superior performance compared to a simple fatty acid like stearic acid, by providing a more robust and tailored interface between the filler and the polymer.

Emulsifier Role in Stabilizing Particulate Dispersions

The stabilization of particulate dispersions is crucial in a wide range of industrial applications, from paints and coatings to ceramics and drilling fluids. The tendency of fine particles to agglomerate can lead to inconsistencies in product quality and performance. Glyceryl Stearate Citrate functions as an effective emulsifier and dispersing agent to prevent such agglomeration and maintain a stable, uniform dispersion. ues.rs.ba

In a particulate dispersion, Glyceryl Stearate Citrate molecules adsorb onto the surface of the suspended particles. The lipophilic stearate chains can extend into a non-aqueous medium, providing steric hindrance that prevents the particles from approaching each other too closely. In aqueous systems, the hydrophilic citrate and glyceryl groups will be oriented towards the water phase. The anionic nature of the citrate group can also impart an electrostatic charge to the particle surfaces, leading to electrostatic repulsion between the particles, which further enhances the stability of the dispersion. ues.rs.ba

The effectiveness of Glyceryl Stearate Citrate as a stabilizer for particulate dispersions is dependent on several factors, including the nature of the particles, the properties of the continuous phase (the liquid medium), and the concentration of the emulsifier. The choice of a suitable emulsifier is critical for achieving the desired dispersion stability and rheological properties of the final product.

The following table presents hypothetical data on the stability of a titanium dioxide dispersion in a non-aqueous solvent with different stabilizers, illustrating the potential efficacy of Glyceryl Stearate Citrate.

StabilizerSedimentation Rate (mm/hr)Dispersion Stability (days)
None5.2<1
Lecithin1.57
Glyceryl Stearate Citrate (Hypothetical)0.8>14

This hypothetical data underscores the potential of Glyceryl Stearate Citrate to significantly improve the stability of particulate dispersions, a critical factor in the formulation of high-performance functional materials.

Environmental Footprint and Sustainability Research

Biodegradation Kinetics and Environmental Fate Studies

Glyceryl Stearate (B1226849) Citrate (B86180) is recognized for its eco-friendly profile, a key feature of which is its biodegradability. ues.rs.ba It is described as being readily biodegradable, which aligns with the demand for more environmentally sustainable ingredients in consumer products. ues.rs.baues.rs.ba The molecule is synthesized through the esterification of glyceryl stearate with citric acid, both of which are derived from natural and renewable sources. ues.rs.baues.rs.ba

Table 1: Biodegradability Profile of Glyceryl Stearate Citrate

Feature Description Source
Biodegradability Status Readily biodegradable. ues.rs.baues.rs.ba
Degradation Products Expected to break down into glycerol (B35011), stearic acid, and citric acid. ues.rs.baincidecoder.com
Environmental Impact Low persistence in the environment due to its design for degradation. yale.eduacs.org

Sourcing and Production Sustainability Analysis

The sustainability of Glyceryl Stearate Citrate is intrinsically linked to its sourcing and manufacturing processes. The industry shows a clear trend towards utilizing renewable and sustainable feedstocks and minimizing the carbon footprint of production.

Glyceryl Stearate Citrate is derived from plant-based, renewable raw materials. ues.rs.baunless-cosmetics.com The primary feedstocks are glycerin, stearic acid, and citric acid. incidecoder.comspecialchem.com Glycerin is often sourced from vegetable oils, while stearic acid is a fatty acid also obtained from vegetable sources. ulprospector.comatamanchemicals.com Citric acid is commercially produced by the fermentation of carbohydrates.

In response to environmental concerns over the production of palm oil, which has been linked to deforestation, manufacturers have actively sought alternative sources. cosmeticsandtoiletries.com One notable sustainable alternative is the use of rapeseed oil for producing Glyceryl Stearate Citrate. cosmeticsandtoiletries.com This approach not only avoids the issues associated with palm oil but can also support local agriculture and reduce transportation distances for raw materials, particularly for European manufacturers. cosmeticsandtoiletries.com

Table 2: Feedstocks for Glyceryl Stearate Citrate Synthesis

Feedstock Typical Source Sustainability Aspect
Glycerin Vegetable oils; By-product of biodiesel production. Renewable; utilization of a by-product enhances circularity. uny.ac.idsemanticscholar.org
Stearic Acid Vegetable oils (e.g., soy, rapeseed, palm). Plant-derived and renewable. atamanchemicals.comcosmeticsandtoiletries.com
Citric Acid Fermentation of carbohydrates. Produced from renewable feedstocks. specialchem.com

A detailed Life Cycle Assessment (LCA) specific to Glyceryl Stearate Citrate is not widely published. However, the carbon footprint of its manufacturing process is influenced by several key factors. The primary manufacturing method is the esterification of glyceryl stearate with citric acid, a process that requires energy input. ues.rs.ba

Key factors contributing to the carbon footprint include:

Agricultural Practices: The cultivation of plant sources for oils (e.g., rapeseed, soy) carries its own environmental footprint.

Transportation: Sourcing raw materials locally, such as using European rapeseed oil for European production, can significantly reduce the carbon footprint associated with transport. cosmeticsandtoiletries.comtrulux.com

Waste Management: Efficient process design minimizes waste, adhering to green chemistry principles.

Some suppliers emphasize that their Glyceryl Stearate Citrate is sustainably sourced from local crops, which contributes to a reduced carbon footprint. trulux.com

Table 3: Factors Influencing the Carbon Footprint of Glyceryl Stearate Citrate Manufacturing

Factor Description Mitigation Strategy
Feedstock Origin Transportation of raw materials from source to factory. Sourcing from local, sustainably managed crops. cosmeticsandtoiletries.comtrulux.com
Energy for Synthesis Energy required for the esterification reaction. Utilizing renewable energy sources for heating and mixing.
Process Efficiency The yield and atom economy of the chemical reaction. Optimizing reaction conditions and using effective catalysts. edu.krd
By-product Handling Management of any side products from the synthesis. Valorizing by-products in line with circular economy principles. semanticscholar.org

Emerging Research Frontiers and Future Perspectives

Advanced Computational Approaches for Predictive Materials Design

The rational design of materials incorporating glyceryl stearate (B1226849) citrate (B86180) is increasingly being guided by advanced computational methodologies. These in silico techniques offer a powerful means to predict and understand the behavior of complex formulations, thereby accelerating the development of new materials with tailored properties. Molecular dynamics (MD) simulations, for instance, are being employed to model the intricate interactions at the molecular level within self-emulsifying drug delivery systems (SEDDS). nih.govacs.org These simulations provide insights into the nanostructure of droplets and the localization of active molecules. acs.org

Furthermore, machine learning algorithms, such as Random Forest (RF) and Artificial Neural Networks (ANN), are demonstrating significant promise in predicting the stability of emulsions. nih.govonepetro.org By analyzing large datasets of formulation parameters and their resulting stability, these models can forecast the behavior of new combinations, reducing the need for extensive empirical experimentation. nih.govonepetro.org While direct computational studies on glyceryl stearate citrate are still emerging, the methodologies developed for similar emulsifier systems provide a robust framework for its future predictive design.

Computational ApproachApplication in Emulsion ScienceRelevance for Glyceryl Stearate Citrate
Molecular Dynamics (MD) Simulations Modeling the self-assembly of surfactants at oil-water interfaces; Predicting the conformation and orientation of emulsifier molecules. frontiersin.orgmdpi.comUnderstanding the molecular interactions that govern the emulsifying properties of glyceryl stearate citrate and its role in forming stable interfaces.
Machine Learning (e.g., Random Forest, ANNs) Predicting emulsion stability based on formulation composition and processing parameters. nih.govonepetro.orgDeveloping predictive models to optimize formulations containing glyceryl stearate citrate for enhanced stability and performance.
Response Surface Methodology (RSM) Optimizing the concentrations of components in an emulsion to achieve desired properties. onepetro.orgSystematically designing experiments to determine the optimal usage levels of glyceryl stearate citrate in combination with other ingredients.
Gene Expression Programming (GEP) Developing explicit mathematical models to describe the relationship between input variables and emulsion stability. onepetro.orgCreating predictive equations to guide the formulation of glyceryl stearate citrate-based emulsions with specific stability characteristics.

Integration into Multifunctional Material Systems beyond Current Applications

The unique properties of glyceryl stearate citrate as an emulsifier and stabilizer are paving the way for its integration into multifunctional material systems that extend beyond its current primary use in cosmetics and food products. ues.rs.baatamanchemicals.com Its ability to form stable oil-in-water emulsions makes it a candidate for the development of advanced drug delivery systems. mdpi.com The creation of solid self-emulsifying drug delivery systems (S-SEDDS) offers enhanced stability and patient compliance for poorly water-soluble drugs. nih.gov

Moreover, the film-forming and moisturizing properties of glyceryl stearate citrate suggest its potential use in the development of "smart" or responsive materials. specialchem.com For instance, emulsions stabilized with this compound could be engineered to release active ingredients in response to specific triggers such as changes in pH or temperature. Research into such stimuli-responsive systems is an active area of investigation in materials science, and the biocompatible and biodegradable nature of glyceryl stearate citrate makes it an attractive component for these advanced applications. ues.rs.ba

Exploration of Novel Interfacial Assemblies and Supramolecular Structures

A significant frontier in the study of glyceryl stearate citrate involves the exploration of its capacity to form novel interfacial assemblies and supramolecular structures, particularly liquid crystalline phases. gattefosse.com These ordered structures, which can form at the oil-water interface of an emulsion, are of great interest due to their unique properties that can enhance product stability, texture, and the controlled release of active ingredients. gattefosse.comitu.edu.tr

The formation of lamellar, cubic, and hexagonal liquid crystalline phases has been observed in systems containing similar glyceride-based emulsifiers. nih.gov These phases are characterized by a high degree of molecular organization. The amphiphilic nature of glyceryl stearate citrate, with its hydrophilic citrate head and lipophilic stearate tail, makes it well-suited to participate in the formation of these intricate structures. cosmileeurope.euincidecoder.com The characterization of these phases is often carried out using techniques such as polarized light microscopy and small-angle X-ray scattering (SAXS). itu.edu.trnih.gov The ability to control the formation of these supramolecular assemblies by varying formulation parameters opens up new possibilities for designing materials with precisely controlled microstructures and functionalities.

Interfacial Assembly / Supramolecular StructureDescriptionPotential Significance for Glyceryl Stearate Citrate Systems
Lamellar Phases Bilayers of surfactant molecules separated by layers of solvent.Can enhance the stability of emulsions and provide a barrier to coalescence.
Cubic Phases Bicontinuous or discrete micellar structures with cubic symmetry. nih.govOffer high viscosity and potential for the sustained release of both hydrophilic and lipophilic active ingredients.
Hexagonal Phases Cylindrical micelles arranged in a hexagonal lattice. nih.govCan influence the rheological properties of a formulation, leading to unique textures.
Micelles Spherical or cylindrical aggregates of surfactant molecules in a solvent.Act as carriers for solubilizing poorly soluble substances within an emulsion.

Cross-Disciplinary Research Synergies in Soft Matter and Colloidal Science

The study of glyceryl stearate citrate is fostering significant cross-disciplinary synergies, particularly at the intersection of materials science, chemistry, and the fundamental principles of soft matter and colloidal science. The behavior of emulsions stabilized by glyceryl stearate citrate provides a model system for investigating core concepts in these fields, such as interfacial tension, particle stabilization, and rheology. cosmileeurope.eunih.gov

Research into the rheological properties of emulsions, for example, not only informs the formulation of cosmetic creams with desirable sensory characteristics but also contributes to a deeper understanding of the flow behavior of complex fluids. nih.govcir-safety.org Similarly, investigations into the mechanisms of emulsion stability and droplet coalescence provide valuable data for the development of more robust theories in colloidal science. onepetro.org This synergistic relationship is a two-way street: a more profound understanding of the fundamental science of soft matter and colloids will, in turn, enable a more rational design and application of glyceryl stearate citrate in a new generation of advanced materials.

Q & A

Q. Q1. What are the validated synthetic routes for glyceryl stearate citrate, and how can researchers ensure reproducibility in synthesis?

To synthesize glyceryl stearate citrate, the esterification of glycerol with stearic acid and subsequent citrate modification is a common route . Key steps include:

  • Reagent purity : Use ≥99% stearic acid (CAS 123-94-4) and citric acid to minimize side reactions .
  • Catalyst selection : Acidic catalysts (e.g., p-toluenesulfonic acid) improve esterification efficiency, but residual catalysts must be removed via neutralization or filtration .
  • Characterization : Confirm structural integrity using FT-IR (C=O ester peaks at 1730–1740 cm⁻¹) and NMR (proton signals at δ 4.1–4.3 ppm for glycerol backbone) .
    Reproducibility requires strict control of reaction time (6–8 hours at 80–90°C) and molar ratios (1:1 glycerol:stearic acid, with citrate added post-esterification) .

Advanced Research: Contradictory Data in Functional Analysis

Q. Q2. How should researchers resolve contradictions in emulsification efficiency data for glyceryl stearate citrate across studies?

Discrepancies often arise from variations in:

  • Experimental design : Differences in HLB values (hydrophilic-lipophilic balance) due to citrate content (10–20% w/w) affect emulsion stability .
  • Analytical methods : Compare dynamic light scattering (DLS) for droplet size vs. turbidimetry for stability; standardize protocols to reduce variability .
  • Environmental factors : pH (optimal range 5.5–6.5) and temperature (25–40°C) significantly impact performance .
    Mitigation strategies include cross-validating results with multiple techniques (e.g., rheology + microscopy) and reporting raw data with error margins .

Basic Research: Analytical Method Validation

Q. Q3. Which analytical methods are most reliable for quantifying glyceryl stearate citrate in complex matrices (e.g., lipid-based drug formulations)?

  • HPLC with evaporative light scattering detection (ELSD) : Separates glyceryl stearate citrate from co-emulsifiers (e.g., polysorbates) using a C18 column and isocratic elution (acetonitrile:water, 85:15 v/v) .
  • Mass spectrometry (LC-MS) : Provides high specificity for citrate-modified species (m/z 457.3 for [M+H]⁺) but requires matrix-matched calibration .
  • Titration : Acid value titration (ASTM D974) quantifies free fatty acids, indirectly assessing ester purity .
    Validate methods per ICH Q2(R1) guidelines, including linearity (R² > 0.995) and recovery (95–105%) .

Advanced Research: Stability Under Stress Conditions

Q. Q4. How can researchers design accelerated stability studies to predict glyceryl stearate citrate degradation pathways in pharmaceutical formulations?

  • Stressors : Expose samples to 40°C/75% RH (ICH Q1A), UV light (ICH Q1B), and oxidative conditions (0.1% H₂O₂) for 1–3 months .
  • Degradation markers : Monitor hydrolysis (free stearic acid via GC-FID) and oxidation (peroxide value, ATR-FTIR for carbonyl groups) .
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf life, but validate with real-time data due to non-linear citrate degradation .
    Include control batches without citrate to isolate degradation mechanisms .

Basic Research: Safety and Handling Protocols

Q. Q5. What are the critical safety considerations when handling glyceryl stearate citrate in laboratory settings?

  • PPE : Nitrile gloves (tested for ≥8-hour permeation resistance) and safety goggles to prevent ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of citric acid vapors .
  • Spill management : Absorb with inert materials (diatomaceous earth) and dispose as non-hazardous waste per local regulations .
    Document material safety data sheets (MSDS) for CAS 55840-13-6, noting absent PAC-1/PAC-2 listings .

Advanced Research: Interfacial Behavior in Multi-Component Systems

Q. Q6. What methodologies can elucidate the interfacial activity of glyceryl stearate citrate in mixed surfactant systems?

  • Langmuir-Blodgett trough : Measure surface pressure (π)-area (A) isotherms to assess monolayer packing with co-surfactants (e.g., lecithin) .
  • Neutron reflectometry : Quantify citrate’s role in reducing interfacial tension at oil/water interfaces .
  • Molecular dynamics (MD) simulations : Model citrate’s hydrogen bonding with water vs. hydrophobic interactions with stearate chains .
    Correlate findings with in vitro permeability assays (e.g., Franz cell diffusion) for translational relevance .

Basic Research: Regulatory Compliance for Academic Studies

Q. Q7. How should researchers address regulatory requirements when publishing glyceryl stearate citrate data in international journals?

  • Chemical identifiers : Report CAS 55840-13-6, EINECS 259-855-5, and IUPAC name (1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ester with 1,2,3-propanetriol monooctadecanoate) .
  • Ethical standards : Disclose funding sources, conflicts of interest, and compliance with OECD GLP for in vitro toxicity data .
  • Data accessibility : Deposit raw spectra/chromatograms in repositories like Zenodo or Figshare to meet FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.